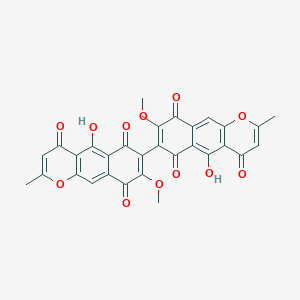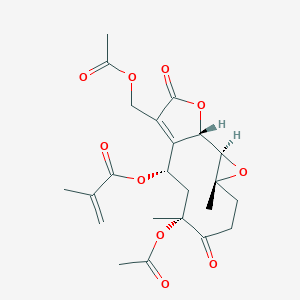
(2S)-3-Propylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Propylpyrrolidine-2-carboxylic acid is a derivative of the amino acid proline, characterized by the substitution of a propyl group at the third position of the pyrrolidine ring. This modification imparts unique structural and functional properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Propylpyrrolidine-2-carboxylic acid typically involves the regioselective alkylation of proline derivatives. One common method includes the use of enamine intermediates, where the regioselective C-3 alkylation is performed . Another approach involves the stereoselective synthesis from 4-substituted proline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of amino acid synthesis and purification apply. These methods often involve large-scale chemical synthesis followed by purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: (2S)-3-Propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the propyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(2S)-3-Propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2S)-3-Propylpyrrolidine-2-carboxylic acid involves its ability to influence protein folding and stability. The propyl group at the third position of the pyrrolidine ring restricts the flexibility of the peptide backbone, thereby stabilizing specific secondary structures such as β-turns and polyproline helices . This conformational restriction can affect the biological activity of peptides and proteins, making this compound a valuable tool in biochemical research.
類似化合物との比較
- 3-Allyl-L-proline
- 3-Methyl-L-proline
- 4-Hydroxy-L-proline
- L-Azetidine-2-carboxylic acid
Comparison: (2S)-3-Propylpyrrolidine-2-carboxylic acid is unique due to the specific placement of the propyl group, which imparts distinct conformational and functional properties. Compared to 3-Allyl-L-proline and 3-Methyl-L-proline, the propyl group provides a different steric and electronic environment, influencing the compound’s reactivity and interactions with biological molecules . 4-Hydroxy-L-proline and L-Azetidine-2-carboxylic acid, while also proline analogues, have different substituents that confer unique properties and applications .
特性
CAS番号 |
14371-87-0 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
(2S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1 |
InChIキー |
JYQLFFLYIKPHHN-MLWJPKLSSA-N |
SMILES |
CCCC1CCNC1C(=O)O |
異性体SMILES |
CCCC1CCN[C@@H]1C(=O)O |
正規SMILES |
CCCC1CCNC1C(=O)O |
同義語 |
Proline, 3-propyl- (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















